molecular formula C11H22O B3133432 1-Butylcycloheptan-1-ol CAS No. 3898-34-8

1-Butylcycloheptan-1-ol

Cat. No.: B3133432
CAS No.: 3898-34-8
M. Wt: 170.29 g/mol
InChI Key: CTEDIDBBWMDVOF-UHFFFAOYSA-N
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Description

1-Butylcycloheptan-1-ol is a chemical compound with the molecular formula C11H22O . It belongs to the family of cycloalkanols, which are characterized by a hydroxyl group (-OH) attached to a cycloalkane ring. This compound is of interest in various fields of research and industry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone followed by reduction . The process typically includes:

    Alkylation: Cycloheptanone is reacted with butyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 1-butylcycloheptanone.

    Reduction: The resulting 1-butylcycloheptanone is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Butylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-butylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it to 1-butylcycloheptane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-butylcycloheptyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 1-Butylcycloheptanone.

    Reduction: 1-Butylcycloheptane.

    Substitution: 1-Butylcycloheptyl chloride.

Scientific Research Applications

1-Butylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile

Mechanism of Action

The mechanism of action of 1-butylcycloheptan-1-ol is primarily related to its ability to interact with biological membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. Its hydrophobic butyl group enables it to integrate into lipid bilayers, altering membrane fluidity and permeability .

Comparison with Similar Compounds

    Cycloheptanol: Similar in structure but lacks the butyl group, making it less hydrophobic.

    1-Butylcyclohexanol: Has a six-membered ring instead of a seven-membered ring, leading to different chemical and physical properties.

    Cyclooctanol: Contains an eight-membered ring, which affects its reactivity and stability .

Uniqueness: 1-Butylcycloheptan-1-ol is unique due to its seven-membered ring structure combined with a butyl group, which imparts distinct hydrophobic characteristics and reactivity compared to other cycloalkanols .

Properties

IUPAC Name

1-butylcycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-2-3-8-11(12)9-6-4-5-7-10-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDIDBBWMDVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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